O-(2,4,5-Trifluorobenzyl)hydroxylamine
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Overview
Description
O-(2,4,5-Trifluorobenzyl)hydroxylamine: is an organic compound characterized by the presence of a hydroxylamine group attached to a 2,4,5-trifluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,4,5-Trifluorobenzyl)hydroxylamine typically involves the reaction of 2,4,5-trifluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4,5-Trifluorobenzyl chloride+Hydroxylamine hydrochloride→this compound+HCl
The reaction is typically conducted in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
O-(2,4,5-Trifluorobenzyl)hydroxylamine: can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trifluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
O-(2,4,5-Trifluorobenzyl)hydroxylamine: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for potential therapeutic applications, including as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which O-(2,4,5-Trifluorobenzyl)hydroxylamine exerts its effects depends on the specific reaction or application. Generally, the hydroxylamine group can act as a nucleophile, participating in various chemical transformations. The trifluorobenzyl moiety can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
O-(2,4,5-Trifluorobenzyl)hydroxylamine: can be compared with other hydroxylamine derivatives such as:
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
- O-(2,4-Difluorobenzyl)hydroxylamine
- O-(2,4,6-Trifluorobenzyl)hydroxylamine
These compounds share similar reactivity patterns but differ in their fluorination patterns, which can affect their chemical properties and applications. This compound is unique due to its specific trifluorination, which can enhance its stability and reactivity in certain contexts.
Properties
Molecular Formula |
C7H6F3NO |
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Molecular Weight |
177.12 g/mol |
IUPAC Name |
O-[(2,4,5-trifluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H6F3NO/c8-5-2-7(10)6(9)1-4(5)3-12-11/h1-2H,3,11H2 |
InChI Key |
RETUMVVGCDUCSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CON |
Origin of Product |
United States |
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